2-Amino-5-methylbenzenesulfonic acid

Description

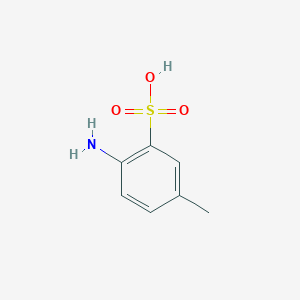

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,8H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPSRQRIPCVMKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026526 | |

| Record name | 2-Amino-5-methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Benzenesulfonic acid, 2-amino-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

88-44-8 | |

| Record name | 2-Amino-5-methylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-methylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminotoluene-3-sulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 2-amino-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-5-methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminotoluene-3-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-5-METHYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF86IBK68Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Amino-5-methylbenzenesulfonic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-methylbenzenesulfonic Acid

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound (CAS No. 88-44-8), also known as p-Toluidine-2-sulfonic acid.[1][2] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Structure

This compound is an organic compound characterized by an aminobenzenesulfonic acid core with a methyl group substituent.[3][4] Its structure is foundational to its chemical behavior and applications, primarily as an intermediate in the synthesis of dyes and pigments.[5][6][7]

-

IUPAC Name: this compound[3]

-

Synonyms: 4-Aminotoluene-3-sulfonic acid, p-Toluidine-2-sulfonic acid, 4-Methylaniline-2-sulfonic acid.[3]

-

SMILES: CC1=CC(=C(C=C1)N)S(=O)(=O)O[3]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, application, and process development.

| Property | Value | Source |

| Molecular Weight | 187.22 g/mol | [3][4] |

| Appearance | White to beige or very pale yellow, crystalline powder/solid.[1][5][8] | [1][5][8] |

| Odor | Odorless | [8] |

| Melting Point | > 300 °C | [5] |

| Solubility | 32 g/L in water at 19 °C. Soluble in water.[5] | [5] |

| Density | 1.431 g/cm³ (estimate) | [5] |

| Purity | Min. 98.0% (HPLC) | [1][2] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity confirmation of the compound.

-

Infrared (IR) Spectroscopy: FTIR spectra have been recorded, typically using KBr wafer or ATR-Neat techniques.[3] These spectra are characterized by absorption bands corresponding to the amine (N-H), sulfonic acid (S=O, O-H), aromatic ring (C=C), and methyl (C-H) functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are available for structural confirmation.[6]

-

Mass Spectrometry (MS): Mass spectral data is available, often acquired through techniques like GC-MS.[6]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[8]

-

GHS Classification: Skin Corrosion/Irritation Category 1B, Serious Eye Damage/Eye Irritation Category 1.[8]

-

Signal Word: Danger[8]

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[3][8]

-

Precautionary Statements:

-

Prevention: Do not breathe dust. Wash skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.[8][9]

-

Response: If on skin or hair, take off immediately all contaminated clothing and rinse skin with water. If in eyes, rinse cautiously with water for several minutes. Immediately call a POISON CENTER or doctor.[8][9]

-

Storage: Store locked up in a dry, cool, and well-ventilated place.[8][9]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[8]

-

-

In case of fire: Use extinguishing media appropriate for the surrounding environment. Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides.[8]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the sulfonation of p-toluidine. A generalized protocol derived from related synthesis descriptions is as follows:

-

Reaction Setup: p-Toluidine is reacted with a sulfonating agent, such as oleum (fuming sulfuric acid), in a sulfuric acid medium.[10]

-

Temperature Control: The reaction temperature is carefully controlled, typically between 10°C and 55°C, to favor the formation of the desired 2-sulfonic acid isomer and minimize the formation of the 3-sulfonic acid byproduct.[10]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to determine the ratio of isomers.[10]

-

Work-up and Isolation: The reaction mixture is poured into water, causing the product, p-toluidine-2-sulfonic acid, to precipitate.[10]

-

Purification: The precipitated solid is isolated by filtration.[10] Further purification can be achieved by recrystallization if necessary. The purity of the final product is typically assessed by HPLC.[10]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Purity analysis of this compound is commonly performed using reverse-phase HPLC.[11]

-

Column: A C18 or similar reverse-phase column is typically used.[11]

-

Mobile Phase: A simple mobile phase consisting of acetonitrile, water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) is employed.[11]

-

Detection: UV detection at a suitable wavelength is used to monitor the eluting compounds.

-

Analysis: The retention time of the main peak is compared to a reference standard. Purity is calculated based on the relative peak areas in the chromatogram. This method is effective for separating the target compound from isomers and other impurities.[10]

Visualizations

Synthesis Pathway

The following diagram illustrates a simplified reaction pathway for the synthesis of this compound from p-toluidine.

Caption: Synthesis via sulfonation of p-toluidine.

Experimental Workflow for Chemical Characterization

This workflow outlines the logical steps for the comprehensive characterization of a synthesized chemical compound like this compound.

Caption: Workflow for chemical analysis and purification.

References

- 1. labproinc.com [labproinc.com]

- 2. labproinc.com [labproinc.com]

- 3. This compound | C7H9NO3S | CID 6934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [stenutz.eu]

- 5. This compound [chembk.com]

- 6. spectrabase.com [spectrabase.com]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

- 9. cdn.chemservice.com [cdn.chemservice.com]

- 10. US4717514A - Process for preparing p-toluidine-2-sulphonic acid - Google Patents [patents.google.com]

- 11. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 2-Amino-5-methylbenzenesulfonic Acid (CAS: 88-44-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylbenzenesulfonic acid, also known as p-toluidine-2-sulfonic acid, is an important aromatic organic compound with the chemical formula C₇H₉NO₃S.[1][2] It is widely recognized by its CAS number 88-44-8.[1][2][3][4] This compound serves as a crucial intermediate in the chemical industry, particularly in the synthesis of a variety of organic pigments and dyes.[3][5][6] Its molecular structure, featuring both an amino and a sulfonic acid group on a toluene backbone, makes it a versatile building block for creating complex azo dyes.[6] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and essential safety information.

Chemical and Physical Properties

This compound is typically a white to beige crystalline powder.[7] It is soluble in water, with a reported solubility of 6 g/L at 20°C.[2] The compound has a high melting point, recorded as being above 300°C.[4][8] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 88-44-8 | [1][2][3][4] |

| Molecular Formula | C₇H₉NO₃S | [1][3][8] |

| Molecular Weight | 187.22 g/mol | [1][2][3] |

| Appearance | White to buff powder | [9] |

| Melting Point | > 300 °C / 572 °F | [4][8] |

| Solubility in Water | 6 g/L at 20 °C | [2] |

| logP | -0.67 | [4][8] |

| pKa | 3.28 | [10] |

| Density | 1.431 g/cm³ (estimate) | [5] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is summarized below.

| Spectral Data Type | Key Features and References |

| ¹H NMR | Spectra available in public databases such as SpectraBase.[3][11] |

| IR | FTIR spectra, typically run as KBr wafers, are available.[3] |

| Mass Spectrometry | GC-MS and LC-MS data can be found in databases like PubChem, showing characteristic fragmentation patterns.[3] |

| UV-Vis | UV-Vis spectra are available for this compound.[3] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the sulfonation of p-toluidine.[7][12] A common method is the "baking process," where the acid anilinium sulfate of p-toluidine is heated.[12]

Experimental Protocol: Sulfonation of p-Toluidine

This protocol describes a general method for the synthesis of this compound from p-toluidine.

Materials:

-

p-Toluidine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Oleum (fuming sulfuric acid)

-

Water (H₂O)

-

Ice

Procedure:

-

Formation of p-Toluidine Sulfate: In a suitable reaction vessel, dissolve p-toluidine in concentrated sulfuric acid. The reaction is exothermic and should be controlled by cooling in an ice bath.

-

Sulfonation: To the p-toluidine sulfate solution, slowly add oleum while maintaining a controlled temperature, typically between 10-55°C.[12] The molar ratio of SO₃ to p-toluidine is a critical parameter and is generally kept between 1 and 3.[12]

-

"Baking" Process: The reaction mixture is then heated (baked) to promote the migration of the sulfonic acid group to the ortho-position relative to the amino group.[12]

-

Work-up: After the reaction is complete, the mixture is carefully poured into water.[12] The product, this compound, will precipitate out of the solution.

-

Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water to remove any remaining acid, and then dried.[12] Further purification can be achieved by recrystallization from water.

References

- 1. scbt.com [scbt.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. This compound | C7H9NO3S | CID 6934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. chembk.com [chembk.com]

- 6. This compound [dyestuffintermediates.com]

- 7. 88-44-8 | CAS DataBase [m.chemicalbook.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. 2-Amino-4-chloro-5-methylbenzenesulfonic acid | 88-51-7 [chemicalbook.com]

- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 11. spectrabase.com [spectrabase.com]

- 12. US4717514A - Process for preparing p-toluidine-2-sulphonic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Amino-5-methylbenzenesulfonic Acid and Its Synonyms

This technical guide provides a comprehensive overview of 2-Amino-5-methylbenzenesulfonic acid, a significant chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. It details the compound's various synonyms, physicochemical properties, and relevant experimental protocols.

Nomenclature and Identification: A Compilation of Synonyms

This compound is known by a multitude of synonyms in scientific literature and chemical databases. Accurate identification is crucial for research and regulatory purposes. The compound's CAS Registry Number is 88-44-8.[1][2][3]

Below is a structured table of its common synonyms.

| Synonym | Source/Reference |

| 4-Aminotoluene-3-sulfonic acid | [1][2][4] |

| p-Toluidine-2-sulfonic acid | [2][5][6] |

| 4-Methylaniline-2-sulfonic acid | [2] |

| 6-Amino-m-toluenesulfonic acid | [1][2] |

| Benzenesulfonic acid, 2-amino-5-methyl- | [1][2] |

| Red 4B acid | [1][2] |

| PTMSA | [2] |

| 1-amino-4-methylbenzene-2-sulfonic acid | [2][6] |

| Kyselina 4-toluidin-3-sulfonova | [1][2] |

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below, facilitating easy comparison and reference.

| Property | Value |

| Molecular Formula | C7H9NO3S |

| Molecular Weight | 187.22 g/mol |

| Appearance | White to off-white or beige crystalline powder.[4] |

| Melting Point | >300 °C |

| Boiling Point | ~500 °C (estimate) |

| Water Solubility | 6 g/L at 20 °C. |

| pKa | -1.35 ± 0.42 (Predicted) |

| InChI Key | LTPSRQRIPCVMKQ-UHFFFAOYSA-N.[1][7] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for its application and study.

1. Synthesis via Sulfonation of p-Toluidine

A common method for the production of this compound is the sulfonation of p-toluidine.[8] This process involves the reaction of p-toluidine with sulfuric acid, followed by heating to induce rearrangement to the desired product.[8]

-

Materials: p-Toluidine, concentrated sulfuric acid (98%), oleum (fuming sulfuric acid).

-

Procedure:

-

p-Toluidine is dissolved in concentrated sulfuric acid. The molar ratio of sulfuric acid to p-toluidine can range from 1.5 to 10.[5]

-

Oleum is added dropwise to the solution while maintaining the temperature between 10-55 °C.[5] The molar ratio of SO3 to p-toluidine is typically between 1 and 3.[5]

-

The reaction mixture is stirred at a controlled temperature for a specified period to ensure complete sulfonation.

-

The mixture is then carefully poured into water, causing the product, p-toluidine-2-sulfonic acid, to precipitate.[5]

-

The precipitate is collected by filtration and can be further purified by recrystallization.

-

2. Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be determined using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column is suitable for this analysis.[1]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of phosphoric acid to control the pH.[1] For mass spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[1]

-

Detection: UV detection at a wavelength appropriate for the analyte.

-

Procedure:

-

A standard solution of this compound of known concentration is prepared in the mobile phase.

-

The sample to be analyzed is also dissolved in the mobile phase.

-

The standard and sample solutions are injected into the HPLC system.

-

The retention time and peak area of the analyte are recorded.

-

The purity of the sample can be calculated by comparing the peak area of the analyte to the total peak area of all components in the chromatogram. The assay can be determined by comparison to the standard.

-

Visualizing Chemical Relationships

The following diagram illustrates the hierarchical classification of this compound and its relationship to its various synonyms.

Caption: Classification and synonyms of this compound.

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. This compound | C7H9NO3S | CID 6934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. Page loading... [wap.guidechem.com]

- 5. US4717514A - Process for preparing p-toluidine-2-sulphonic acid - Google Patents [patents.google.com]

- 6. 4-Aminotoluene-3-sulfonic acid | CymitQuimica [cymitquimica.com]

- 7. This compound, 99% | Fisher Scientific [fishersci.ca]

- 8. alfa-industry.com [alfa-industry.com]

An In-depth Technical Guide to the Synthesis of 4-Aminotoluene-3-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-Aminotoluene-3-sulfonic acid (also known as 2-amino-5-methylbenzenesulfonic acid), a key intermediate in the manufacturing of various organic pigments and potentially in pharmaceutical synthesis.[1][2] This document details the core methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols and process diagrams.

Introduction

4-Aminotoluene-3-sulfonic acid is an aromatic organic compound characterized by the presence of an amine (-NH2), a methyl (-CH3), and a sulfonic acid (-SO3H) group attached to a benzene ring. Its primary industrial application lies in the production of azo dyes and pigments, such as Pigment Red 57:1.[3] The synthesis of this compound is predominantly achieved through the sulfonation of p-toluidine. Two principal methods are employed for this transformation: a high-temperature "baking" process and a more contemporary solvent-based method.[1][3]

Synthesis Pathways

The core reaction for producing 4-Aminotoluene-3-sulfonic acid involves the electrophilic aromatic substitution of p-toluidine with a sulfonating agent, typically concentrated sulfuric acid or oleum.[1] The reaction proceeds through the formation of p-toluidine sulfate, which then rearranges at elevated temperatures to yield the desired product.

High-Temperature Baking Method

This traditional approach involves heating p-toluidine with a stoichiometric amount of concentrated sulfuric acid.[4] The mixture is heated to high temperatures, causing the sulfonation to occur.[1][3]

Solvent-Based Method

To overcome some of the challenges associated with the high-temperature baking method, such as potential charring and lower purity, a solvent-based approach has been developed.[1][2] This method involves carrying out the sulfonation in a high-boiling point organic solvent, which allows for better temperature control and often results in a higher yield and purity of the final product.[1][2]

Core Synthesis Pathway

Caption: General synthesis pathway of 4-Aminotoluene-3-sulfonic acid.

Experimental Protocols

Protocol 1: High-Temperature Baking Method

This protocol is based on established industrial practices for the synthesis of 4-Aminotoluene-3-sulfonic acid.

Materials:

-

p-Toluidine

-

Concentrated sulfuric acid (98%)

Procedure:

-

In a suitable reaction vessel equipped with a stirrer and a heating mantle, add an equimolar amount of p-toluidine to concentrated sulfuric acid.

-

Stir the mixture and gradually heat it to a temperature of 210-220°C.[4]

-

Maintain the reaction at this temperature for 2-5 hours with continuous stirring.[4]

-

After the reaction is complete, cool the mixture, which will solidify to form the crude 4-Aminotoluene-3-sulfonic acid.[4]

Purification:

-

Dissolve the crude product in water.

-

Neutralize the solution with an alkali (e.g., sodium carbonate) at a temperature of 10-50°C to a pH of 7-9, ensuring complete dissolution of the acid.[4]

-

Add activated carbon to the solution and stir for 30-60 minutes to decolorize it.[4]

-

Filter the solution to remove the activated carbon.

-

Acidify the filtrate with a mineral acid (e.g., sulfuric acid) to a pH of 1-2 to precipitate the purified 4-Aminotoluene-3-sulfonic acid.[4]

-

Filter the white crystals and wash them with water to obtain the high-purity product.[4]

Protocol 2: Solvent-Based Method

This protocol is a modern alternative that offers improved yield and purity.[1][2]

Materials:

-

p-Toluidine

-

Concentrated sulfuric acid (95-98%) or oleum (2-5%)[5]

-

High-boiling point organic solvent (e.g., chlorobenzene, dichlorobenzene)[5]

Procedure:

-

Dissolve p-toluidine in the organic solvent in a reaction vessel equipped with a stirrer, a condenser, and a dropping funnel.[5]

-

Slowly add concentrated sulfuric acid or oleum to the stirred solution. The molar ratio of sulfuric acid to p-toluidine should be between 1.05:1 and 1.30:1.[2] Control the temperature of the reactant mixture between 110°C and 140°C during the addition.[5]

-

After the addition is complete, continue stirring for 1-2 hours.[5]

-

Raise the temperature of the reaction mixture to 180-190°C and maintain it for 3-6 hours to carry out the sulfonation.[5] During this time, water generated in the reaction is continuously evaporated and removed after condensation.[5]

-

After the reaction is complete, recover the solvent by vacuum distillation at a pressure of -930KPa to -960KPa and a temperature of 190-205°C.[2][5]

-

Cool the remaining material to room temperature to obtain the 4-Aminotoluene-3-sulfonic acid product.[5]

Experimental Workflow

Caption: General experimental workflow for the synthesis and purification.

Data Presentation

The following tables summarize the quantitative data extracted from various sources for the synthesis of 4-Aminotoluene-3-sulfonic acid.

Table 1: Reaction Conditions

| Parameter | High-Temperature Baking Method | Solvent-Based Method |

| Reactants | p-Toluidine, Concentrated H₂SO₄ | p-Toluidine, Concentrated H₂SO₄ or Oleum |

| Solvent | None | Chlorobenzene, Dichlorobenzene[5] |

| Reactant Molar Ratio (H₂SO₄:p-Toluidine) | ~1:1 | 1.05:1 to 1.30:1[2] |

| Reaction Temperature | 210-220°C[4] | 180-190°C[5] |

| Reaction Duration | 2-5 hours[4] | 3-6 hours[5] |

Table 2: Product Yield and Purity

| Method | Reported Yield | Reported Purity |

| Solvent-Based Method | > 90%[1] | 98.5%[1] |

| Solvent-Based Method (Example 1) | 98.3%[5] | 98.6%[5] |

| Solvent-Based Method (Example 2) | 99.0%[5] | 98.5%[5] |

| Solvent-Based Method (Example 3) | 98.2%[5] | 99.0%[5] |

Conclusion

The synthesis of 4-Aminotoluene-3-sulfonic acid is a well-established industrial process. The solvent-based method generally offers superior results in terms of yield and purity compared to the traditional high-temperature baking method. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals working on the synthesis and application of this important chemical intermediate. The choice of method will depend on factors such as the desired purity of the final product, available equipment, and environmental considerations.

References

Spectroscopic Profile of 2-Amino-5-methylbenzenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-5-methylbenzenesulfonic acid, a compound of interest in various chemical and pharmaceutical research areas. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for substance identification, structural elucidation, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-3 | 7.49 | d | 8.1 |

| H-4 | 7.26 | dd | 8.1, 1.8 |

| H-6 | 6.75 | d | 1.8 |

| -CH₃ | 2.28 | s | - |

| -NH₂ | 4.9 (broad) | s | - |

| -SO₃H | 11.5 (broad) | s | - |

Note: The chemical shifts of protons attached to heteroatoms (-NH₂ and -SO₃H) can be broad and their positions may vary depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts for each carbon atom of this compound are presented below.

| Carbon Assignment | Chemical Shift (δ) (ppm) |

| C-1 | 139.1 |

| C-2 | 116.8 |

| C-3 | 131.2 |

| C-4 | 124.8 |

| C-5 | 136.5 |

| C-6 | 114.2 |

| -CH₃ | 20.8 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic vibrational frequencies for this compound are listed below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3300 | N-H Stretch | Amino group (-NH₂) |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2980-2850 | C-H Stretch | Methyl group (-CH₃) |

| 1620-1580 | C=C Stretch | Aromatic ring |

| 1520-1480 | N-H Bend | Amino group (-NH₂) |

| 1250-1150 | S=O Stretch | Sulfonic acid group (-SO₃H) |

| 1050-1000 | S-O Stretch | Sulfonic acid group (-SO₃H) |

| 850-800 | C-H Bend (out-of-plane) | Substituted benzene |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The maximum absorption wavelength (λmax) for this compound in a suitable solvent is indicative of its conjugated system.

| Parameter | Value |

| λmax | ~290 nm |

Note: The exact λmax can be influenced by the solvent used.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

A solution of this compound is prepared in a deuterated solvent (e.g., DMSO-d₆ or D₂O) and transferred to an NMR tube. The spectrum is recorded on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS).

IR Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly employed. For the ATR method, a small amount of the solid sample is placed directly on the ATR crystal. For the KBr pellet method, the sample is ground with potassium bromide and pressed into a thin pellet. The spectrum is then recorded using an FT-IR spectrometer.

UV-Vis Spectroscopy

A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., water or ethanol). The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm) using a UV-Vis spectrophotometer. The wavelength of maximum absorbance (λmax) is then determined from the resulting spectrum.

Visualizations

Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with the atom numbering used for the NMR assignments.

Caption: Molecular structure of this compound with atom numbering.

General Spectroscopic Analysis Workflow

The logical flow of a typical spectroscopic analysis is depicted in the following diagram.

Caption: General workflow for spectroscopic analysis from sample preparation to data interpretation.

An In-depth Technical Guide on the Molecular Structure and Bonding of 2-Amino-5-methylbenzenesulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2-Amino-5-methylbenzenesulfonic acid (CAS No: 88-44-8), a key intermediate in the synthesis of various dyes and pharmaceuticals.

Core Molecular Attributes

This compound, also known as p-Toluidine-2-sulfonic acid, is an amphoteric molecule possessing both a basic amino group and an acidic sulfonic acid group.[1][2] This dual functionality dictates its chemical behavior and physical properties. In the solid state, it exists as a zwitterion, with the acidic proton of the sulfonic acid group transferred to the basic amino group.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₃S | [2] |

| Molecular Weight | 187.22 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | >300 °C | [3] |

| Water Solubility | 6 g/L at 20 °C | |

| pKa | Data not readily available |

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a benzene ring substituted with an amino group, a methyl group, and a sulfonic acid group. The spatial arrangement of these functional groups influences the molecule's electronic properties and reactivity.

A crystallographic study of this compound has been reported and its data is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 128641.[1] This data provides precise information on bond lengths and angles, confirming the zwitterionic form in the solid state.

Key Bond Parameters (from Crystallographic Data)

| Bond | Bond Length (Å) | Bond Angle | Angle (°) |

| S-O | Data unavailable | O-S-O | Data unavailable |

| S-C | Data unavailable | O-S-C | Data unavailable |

| C-N | Data unavailable | C-C-N | Data unavailable |

| C-C (aromatic) | Data unavailable | C-C-C (aromatic) | Data unavailable |

| C-C (methyl) | Data unavailable | C-C-C (methyl) | Data unavailable |

Note: Specific bond lengths and angles are pending retrieval from the primary crystallographic data source.

The sulfonic acid group adopts a tetrahedral geometry around the sulfur atom, while the benzene ring is planar. The amino group is protonated, forming an ammonium group (-NH₃⁺), and the sulfonic acid group is deprotonated, forming a sulfonate group (-SO₃⁻). This zwitterionic nature leads to strong intermolecular hydrogen bonding in the crystal lattice, contributing to its high melting point and water solubility.

Caption: Molecular structure of this compound in its zwitterionic form.

Experimental Protocols

Synthesis of this compound via Sulfonation of p-Toluidine

This protocol is adapted from established methods for the sulfonation of aromatic amines.

Materials:

-

p-Toluidine

-

Concentrated sulfuric acid (98%)

-

Fuming sulfuric acid (oleum, 20% SO₃)

-

Ice

-

Deionized water

-

Sodium hydroxide solution (for neutralization, if necessary)

-

Glass reaction vessel with mechanical stirrer and dropping funnel

-

Heating mantle

-

Buchner funnel and filter paper

Procedure:

-

In a fume hood, carefully add p-toluidine to concentrated sulfuric acid in a reaction vessel with stirring. The reaction is exothermic, so the addition should be controlled to maintain the temperature below 40°C.

-

Once the p-toluidine has completely dissolved, cool the mixture in an ice bath.

-

Slowly add fuming sulfuric acid (oleum) to the reaction mixture via a dropping funnel, while maintaining the temperature between 20-30°C.

-

After the addition is complete, continue stirring the mixture at this temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with cold deionized water to remove any remaining acid.

-

The product can be further purified by recrystallization from hot water.

-

Dry the purified product in a vacuum oven.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A ¹H NMR spectrum should be acquired in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The spectrum will show characteristic signals for the aromatic protons, the methyl protons, and the amine protons (which may be broad and exchangeable).

-

¹³C NMR: A ¹³C NMR spectrum will show distinct signals for the seven carbon atoms in the molecule, including the methyl carbon, the aromatic carbons, and the carbon atoms attached to the amino and sulfonate groups.

Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum of the solid sample (e.g., using a KBr pellet or ATR) will display characteristic absorption bands for the functional groups present:

-

N-H stretching vibrations of the -NH₃⁺ group (broad, ~3000 cm⁻¹)

-

S=O stretching vibrations of the -SO₃⁻ group (~1200 cm⁻¹ and ~1040 cm⁻¹)

-

C-H stretching vibrations of the aromatic ring and methyl group (~3100-2800 cm⁻¹)

-

C=C stretching vibrations of the aromatic ring (~1600-1450 cm⁻¹)

Ultraviolet-Visible (UV-Vis) Spectroscopy: A UV-Vis spectrum of a solution of the compound in a suitable solvent (e.g., water or ethanol) will exhibit absorption bands in the UV region, corresponding to the π → π* electronic transitions of the aromatic system.

Summary of Spectroscopic Data

| Technique | Key Peaks / Chemical Shifts (δ) | Assignment |

| ¹H NMR | Data unavailable | Aromatic protons, methyl protons, amine protons |

| ¹³C NMR | Data unavailable | Aromatic carbons, methyl carbon |

| FTIR (cm⁻¹) | ~3000 (broad), ~1200, ~1040, ~1600-1450 | N-H stretch (-NH₃⁺), S=O stretch (-SO₃⁻), C=C stretch (aromatic) |

| UV-Vis (nm) | Data unavailable | π → π* transitions of the aromatic ring |

Note: Specific peak values need to be obtained from experimental data.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, bonding, and key experimental protocols related to this compound. The zwitterionic nature of the molecule in its solid state is a key feature influencing its physical and chemical properties. The provided synthesis and characterization protocols offer a solid foundation for researchers working with this important chemical intermediate. For precise bond length and angle data, direct consultation of the crystallographic information from the CCDC is recommended.

References

Solubility Profile of 2-Amino-5-methylbenzenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Amino-5-methylbenzenesulfonic acid (CAS No. 88-44-8), a compound of interest in various chemical and pharmaceutical applications. This document compiles available solubility data, outlines a detailed experimental protocol for solubility determination, and presents logical workflows and influencing factors through diagrams.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter, influencing its bioavailability, formulation, and processability. For an amphoteric molecule like this compound, which contains both a basic amino group and an acidic sulfonic acid group, solubility is significantly affected by the solvent's polarity and pH. Aromatic sulfonic acids are generally crystalline solids that are often soluble in water and other polar solvents, a characteristic attributed to the highly polar sulfonic acid moiety.

Quantitative Solubility Data

The solubility of this compound has been reported in various sources, with some discrepancies in the exact values for aqueous solubility. The available quantitative data is summarized in the table below for easy comparison.

| Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| Water | 19 | 32 | [1] |

| Water | 20 | 6 | [2] |

| Water | 20 | 127.1 | |

| Alcohol | Not Specified | Insoluble | [1] |

| Ether | Not Specified | Insoluble | [1] |

Note: The conflicting values for water solubility may be due to differences in experimental methods, purity of the compound, or the presence of different crystalline forms.

Qualitative descriptions indicate that this compound is "slightly soluble" in water[3][4]. It is also noted that while the free acid may be essentially insoluble, its sodium and ammonium salts are soluble[5][6]. Aromatic sulfonic acids, in general, are known to be soluble in polar solvents like water and ethanol, but only slightly soluble in non-polar solvents such as benzene[5].

Factors Influencing Solubility

The solubility of this compound is governed by several factors, primarily the interplay between its functional groups and the solvent properties. The presence of the polar sulfonic acid group generally promotes solubility in polar solvents through hydrogen bonding and dipole-dipole interactions. Conversely, the non-polar benzene ring and methyl group can limit solubility in water but enhance it in less polar organic solvents. The pH of the medium is also a critical determinant due to the presence of both acidic and basic functional groups.

Caption: Factors influencing the solubility of the target compound.

Experimental Protocol for Solubility Determination

A standardized experimental protocol is crucial for obtaining reliable and reproducible solubility data. The following outlines a general method for determining the solubility of a solid compound like this compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol, methanol)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid is necessary to ensure that the solution reaches saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A common duration is 24-48 hours, but the optimal time should be determined experimentally.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Dilute the filtered solution with the solvent in a volumetric flask to a concentration suitable for the chosen analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted solution using a calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a suitable detector).

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the measured concentration and the dilution factor. The solubility is typically expressed in g/L or mol/L.

-

Caption: A typical workflow for experimental solubility determination.

References

- 1. chembk.com [chembk.com]

- 2. 88-44-8 CAS MSDS (4-Aminotoluene-3-sulfonic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. byjus.com [byjus.com]

- 4. scbt.com [scbt.com]

- 5. benzene methylbenzene naphthalene Electrophilic substitution ring sulfonation of arenes mechanism properties uses of alkylbenzenesulfonic acids benzenesulfonic acid methylbenzene sulfonic acid advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 6. bellevuecollege.edu [bellevuecollege.edu]

In-Depth Technical Guide: Thermal Stability and Decomposition of 2-Amino-5-methylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition profile of 2-Amino-5-methylbenzenesulfonic acid (also known as p-Toluidine-m-sulfonic acid). Due to the limited availability of specific experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) in publicly accessible literature, this guide synthesizes information from safety data sheets and general knowledge of related chemical structures.

Core Compound Information

This compound is an aromatic sulfonic acid that finds application as an intermediate in the synthesis of various organic compounds, including dyes and pigments. An understanding of its thermal properties is crucial for safe handling, storage, and process development.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₇H₉NO₃S | [1][2] |

| Molecular Weight | 187.22 g/mol | [1] |

| Appearance | Beige to light brown or gray powder/solid | |

| Melting Point | > 300 °C | [2] |

| Stability | Stable under normal conditions | [1] |

Thermal Stability and Decomposition

Available data indicates that this compound is a thermally stable compound with a melting and decomposition point exceeding 300 °C.[2] Upon forced decomposition at elevated temperatures, the compound is expected to break down, releasing hazardous gases.

Table 2: Hazardous Decomposition Products

| Decomposition Product | Chemical Formula |

| Nitrogen Oxides | NOx |

| Carbon Monoxide | CO |

| Carbon Dioxide | CO₂ |

| Sulfur Oxides | SOx |

| Source:[1][2] |

While specific quantitative data from TGA (e.g., onset of decomposition, percentage weight loss at specific temperatures) and DSC (e.g., endothermic/exothermic peaks) are not available in the reviewed literature, a general understanding of the thermal decomposition of aromatic sulfonic acids suggests that the sulfonic acid group is typically the first to cleave, followed by the breakdown of the aromatic ring at higher temperatures.

Experimental Protocols for Thermal Analysis

The following are generalized experimental protocols for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on a solid organic compound like this compound. These protocols are intended as a template and should be adapted based on the specific instrumentation and analytical goals.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated for temperature and mass.

-

Select an appropriate sample pan (e.g., platinum or alumina).

-

Tare the sample pan.

-

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound directly into the tared sample pan.

-

Record the exact weight.

-

-

TGA Method Parameters:

-

Purge Gas: High-purity nitrogen or argon for an inert atmosphere, or air/oxygen for an oxidative atmosphere.

-

Flow Rate: 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C (or higher, depending on the instrument's capability and the expected decomposition range) at a heating rate of 10 °C/min.

-

-

Data Collection: Record mass loss as a function of temperature.

-

-

Data Analysis:

-

Determine the onset temperature of decomposition.

-

Identify the temperatures at which significant weight loss events occur.

-

Calculate the percentage of mass loss for each decomposition step.

-

Determine the final residual mass.

-

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

-

Use hermetically sealed aluminum pans for samples that may sublime or decompose with the release of volatiles.

-

-

Sample Preparation:

-

Weigh 2-5 mg of this compound into a DSC pan.

-

Hermetically seal the pan.

-

Prepare an empty, sealed pan to be used as a reference.

-

-

DSC Method Parameters:

-

Purge Gas: High-purity nitrogen or argon.

-

Flow Rate: 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to a temperature above the expected decomposition point (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

-

-

Data Analysis:

-

Identify endothermic events (e.g., melting, solid-solid transitions) and exothermic events (e.g., decomposition, crystallization).

-

Determine the peak temperatures and enthalpy changes (ΔH) for each thermal event.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.

Caption: Workflow for Thermal Analysis.

References

2-Amino-5-methylbenzenesulfonic Acid: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Amino-5-methylbenzenesulfonic acid, also known as 4-aminotoluene-3-sulfonic acid or p-toluidine-2-sulfonic acid (CAS No. 88-44-8), is a versatile aromatic organic compound featuring both an amine and a sulfonic acid group. This dual functionality makes it a valuable intermediate and building block in a wide array of organic syntheses. Its applications span from the production of vibrant organic pigments to the intricate synthesis of life-saving pharmaceuticals. This technical guide provides a comprehensive overview of the chemical properties, key synthetic applications, detailed experimental protocols, and the biological significance of derivatives of this compound.

Physicochemical Properties

This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 88-44-8 | |

| Molecular Formula | C₇H₉NO₃S | |

| Molecular Weight | 187.22 g/mol | |

| Melting Point | >300 °C | |

| Solubility | Slightly soluble in water. Soluble in aqueous alkaline solutions. | |

| Appearance | White to off-white crystalline powder | |

| pKa | -1.58 ± 0.50 (Predicted) |

Core Synthetic Applications

The reactivity of the amino and sulfonic acid groups, along with the aromatic ring, allows for a diverse range of chemical transformations. This makes this compound a staple in the synthesis of various organic molecules.

Synthesis of Azo Dyes and Pigments

A primary and large-scale application of this compound is in the manufacturing of azo dyes and pigments. The amino group can be readily diazotized and subsequently coupled with various aromatic compounds to produce a wide spectrum of colors.

A prominent example is the synthesis of Pigment Red 57:1 (D&C Red No. 7) , a widely used colorant in printing inks, plastics, and cosmetics.

Reaction Workflow: Synthesis of Pigment Red 57:1

Caption: Workflow for the synthesis of Pigment Red 57:1.

Intermediate in Pharmaceutical Synthesis

This compound and its derivatives are crucial intermediates in the pharmaceutical industry. A significant application is in the synthesis of the multi-targeted tyrosine kinase inhibitor, Pazopanib . Pazopanib is used in the treatment of renal cell carcinoma and soft tissue sarcoma. The synthesis involves the preparation of 2-methyl-5-aminobenzenesulfonamide, a key derivative of the title compound.

Logical Relationship: From Building Block to Kinase Inhibitor

Caption: Synthetic lineage from a simple precursor to Pazopanib.

Synthesis of Bioactive Heterocycles

The structural framework of this compound is a valuable starting point for the synthesis of various heterocyclic compounds, many of which exhibit biological activity. These include quinazolines, benzimidazoles, and other nitrogen-containing ring systems. The amino group can participate in cyclocondensation reactions with suitable carbonyl compounds or their derivatives.

Experimental Protocols

This section provides detailed experimental procedures for key synthetic transformations involving this compound and its derivatives.

Diazotization of this compound and Coupling for Pigment Red 57:1

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

3-Hydroxy-2-naphthoic acid (BONA)

-

Sodium hydroxide (NaOH)

-

Calcium chloride (CaCl₂)

-

Ice

Procedure:

Part I: Diazotization

-

In a reaction vessel, create a suspension of this compound in water.

-

Add hydrochloric acid and cool the mixture to 0-5 °C using an ice-water bath.

-

Slowly add a solution of sodium nitrite in water to the stirred suspension, ensuring the temperature is maintained between 0-5 °C.

-

Continue stirring for approximately 1 hour to ensure complete formation of the diazonium salt.

Part II: Azo Coupling and Laking

-

In a separate vessel, dissolve 3-hydroxy-2-naphthoic acid in an aqueous solution of sodium hydroxide.

-

Slowly add the previously prepared cold diazonium salt solution to the solution of 3-hydroxy-2-naphthoic acid with vigorous stirring. Maintain the temperature below 10 °C.

-

After the coupling reaction is complete, heat the mixture.

-

Add a solution of calcium chloride to the dye slurry to precipitate the calcium salt of the pigment.

-

The resulting precipitate is filtered, washed with water until salt-free, and dried to yield Pigment Red 57:1.

Synthesis of 2-Methyl-5-aminobenzenesulfonamide (Intermediate for Pazopanib)

This synthesis starts from p-nitrotoluene and proceeds via a sulfonyl chloride intermediate.

Materials:

-

p-Nitrotoluene

-

Chlorosulfonic acid

-

Ammonia

-

Reducing agent (e.g., Fe/HCl or catalytic hydrogenation)

-

Organic solvent (e.g., chlorobenzene)

Procedure:

Step 1: Synthesis of 2-Methyl-5-nitrobenzenesulfonyl Chloride

-

Dissolve p-nitrotoluene in an organic solvent such as chlorobenzene in a reaction flask.

-

Cool the solution and slowly add chlorosulfonic acid while maintaining a low temperature.

-

After the addition is complete, the reaction mixture is stirred at a controlled temperature to facilitate the sulfonation reaction.

-

The reaction mixture is then carefully quenched with water, and the organic layer containing the sulfonyl chloride is separated, washed, and concentrated.

Step 2: Synthesis of 2-Methyl-5-aminobenzenesulfonamide

-

The crude 2-methyl-5-nitrobenzenesulfonyl chloride is dissolved in a suitable solvent.

-

The solution is treated with aqueous ammonia to form 2-methyl-5-nitrobenzenesulfonamide.

-

The nitro group is then reduced to an amino group. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or by using a reducing metal in an acidic medium (e.g., iron powder in the presence of hydrochloric acid).

-

After the reduction is complete, the product is isolated by neutralization, filtration, and purification, yielding 2-methyl-5-aminobenzenesulfonamide.

Role in Drug Development: Pazopanib and Kinase Inhibition

The derivative of this compound, 2-methyl-5-aminobenzenesulfonamide, is a critical component of the kinase inhibitor Pazopanib. Pazopanib functions by inhibiting multiple receptor tyrosine kinases (RTKs) that are implicated in tumor growth and angiogenesis (the formation of new blood vessels).

The primary targets of Pazopanib include:

-

Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3)

-

Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β)

-

Stem cell factor receptor (c-Kit)

By blocking the signaling pathways mediated by these receptors, Pazopanib can inhibit tumor cell proliferation and reduce the blood supply to the tumor, thereby impeding its growth.

Signaling Pathways Inhibited by Pazopanib

The following diagrams illustrate the signaling pathways targeted by Pazopanib.

VEGFR Signaling Pathway

Caption: Pazopanib inhibits the VEGFR signaling cascade.

PDGFR Signaling Pathway

Caption: Pazopanib blocks the PDGFR signaling pathway.

c-Kit Signaling Pathway

Caption: Pazopanib's inhibitory action on the c-Kit signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and its applications.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Reference |

| ¹H NMR (DMSO-d₆) | δ 7.49 (s, 1H), 7.26 (d, 1H), 6.75 (d, 1H), 4.9 (br s, 2H), 2.15 (s, 3H) | |

| ¹³C NMR (DMSO-d₆) | δ 146.1, 131.9, 129.8, 124.6, 120.2, 116.8, 20.3 | |

| IR (KBr, cm⁻¹) | 3470, 3380 (N-H str.), 1620 (N-H bend), 1200, 1150, 1030 (S=O str.) | |

| Mass Spectrometry (EI) | m/z 187 (M⁺), 107, 77 |

Table 3: Reaction Yields for Selected Syntheses

| Product | Starting Material | Reported Yield | Reference |

| 2-Methyl-5-aminobenzenesulfonamide | 2-Methyl-5-nitrobenzenesulfonyl chloride | High (not quantified in patent) | |

| Pigment Red 57:1 | This compound | High (Industrial Process) |

Conclusion

This compound is a foundational building block in organic synthesis with significant industrial relevance. Its utility in the production of high-performance pigments is well-established. Furthermore, its role as a key intermediate in the synthesis of targeted cancer therapies like Pazopanib underscores its importance in the pharmaceutical sector. The diverse reactivity of its functional groups opens avenues for the creation of a wide range of complex organic molecules and bioactive heterocycles. This guide provides a technical overview to aid researchers and drug development professionals in harnessing the synthetic potential of this versatile compound.

The Diazotization of 2-Amino-5-methylbenzenesulfonic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed examination of the diazotization reaction mechanism of 2-Amino-5-methylbenzenesulfonic acid (also known as p-toluidine-3-sulfonic acid, CAS 88-44-8). This compound is a critical intermediate in the synthesis of various azo dyes and pigments.[1][2] This guide will cover the core reaction mechanism, the influence of substituents, a detailed experimental protocol, and relevant quantitative data based on closely related compounds.

Core Reaction Mechanism

The diazotization of this compound, a primary aromatic amine, involves its conversion into a diazonium salt through a reaction with nitrous acid (HNO₂).[3] Nitrous acid is typically generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[4]

The reaction proceeds through several key steps:

-

Formation of the Nitrosating Agent: In the acidic medium, nitrous acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amino group of this compound attacks the nitrosonium ion.

-

Deprotonation: The resulting intermediate is deprotonated to form an N-nitrosamine.

-

Tautomerization: The N-nitrosamine undergoes tautomerization to a diazohydroxide.

-

Protonation and Dehydration: The hydroxyl group of the diazohydroxide is protonated in the acidic medium, forming a good leaving group (water). Subsequent elimination of a water molecule yields the stable arenediazonium ion.

The overall transformation can be represented as follows:

References

Methodological & Application

Application Note and Protocol for the HPLC Analysis of 2-Amino-5-methylbenzenesulfonic Acid

This document provides a detailed methodology for the quantitative analysis of 2-Amino-5-methylbenzenesulfonic acid using High-Performance Liquid Chromatography (HPLC). The described method is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a chemical intermediate used in the synthesis of various dyes and pigments. Accurate and reliable quantification of this compound is crucial for ensuring product quality and process control. This application note describes a robust reverse-phase HPLC (RP-HPLC) method for the determination of this compound. The method is scalable and can be adapted for impurity profiling and pharmacokinetic studies.[1][2]

Principle

The method utilizes reverse-phase chromatography to separate this compound from other components in the sample matrix. The separation is achieved on a C18 or a specialized reverse-phase column using an isocratic mobile phase consisting of an organic solvent (acetonitrile) and an aqueous buffer containing an acid modifier (phosphoric acid or formic acid).[1][2] The acidic mobile phase suppresses the ionization of the sulfonic acid group, leading to better retention and peak shape. Detection is performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Experimental Protocol

3.1. Apparatus and Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Analytical balance

-

pH meter

-

Sonicator

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

3.2. Reagents and Materials

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

3.3. Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the analysis.

| Parameter | Recommended Conditions |

| HPLC Column | Newcrom R1 or C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water with Phosphoric Acid[1][2] |

| (Specific ratio to be optimized, e.g., 30:70 v/v Acetonitrile:Water with 0.1% Phosphoric Acid) | |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Run Time | Approximately 10 minutes |

3.4. Preparation of Solutions

-

Mobile Phase Preparation: Prepare the desired mobile phase composition. For example, for a 30:70 v/v Acetonitrile:Water with 0.1% Phosphoric Acid mobile phase, mix 300 mL of acetonitrile with 700 mL of water and add 1 mL of phosphoric acid. Degas the mobile phase using sonication or vacuum filtration before use.

-

Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1-100 µg/mL).

-

Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

3.5. Analytical Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure no interfering peaks are present.

-

Inject the standard solutions at different concentration levels to construct a calibration curve.

-

Inject the sample solutions.

-

Identify the peak of this compound in the sample chromatogram by comparing the retention time with that of the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

Data Presentation

The quantitative performance of the method should be evaluated through a validation study. The following table presents typical data that should be generated.

| Parameter | Typical Value |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Retention Time | ~4.5 min (Varies with exact conditions) |

Disclaimer: The values presented in this table are for illustrative purposes and should be determined experimentally during method validation.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC analysis protocol.

Caption: Workflow for HPLC analysis of this compound.

References

Application Note: UPLC Analysis of 2-Amino-5-methylbenzenesulfonic Acid and Its Impurities

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-5-methylbenzenesulfonic acid, also known as 4-aminotoluene-3-sulfonic acid, is a key intermediate in the synthesis of various dyes and pharmaceutical compounds.[1][2][3] The purity of this compound is critical for the quality and safety of the final products. Therefore, a robust and sensitive analytical method is required to identify and quantify any process-related impurities and degradation products. This application note presents a detailed protocol for the analysis of this compound and its potential impurities using Ultra-Performance Liquid Chromatography (UPLC). The method is designed to be stability-indicating, capable of separating the main component from its degradation products formed under various stress conditions.

Potential Impurities

Impurities in this compound can originate from the manufacturing process or from degradation. Common process-related impurities may arise from the sulfonation of p-toluidine, including isomeric monosulfonic acids and unreacted starting material. Degradation products can be formed under stress conditions such as hydrolysis, oxidation, and photolysis.

Experimental Protocols

1. UPLC Method Development

A reverse-phase UPLC method was developed for the separation and quantification of this compound and its impurities.[1][4] UPLC offers significant advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC.[5]

UPLC System and Conditions:

| Parameter | Setting |

| System | Waters ACQUITY UPLC H-Class or equivalent |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 40% B over 5 minutes, then to 95% B in 0.5 min, hold for 1 min, return to 5% B in 0.5 min, and equilibrate for 2 min. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Detection | UV at 230 nm |

| Run Time | 9 minutes |

2. Standard and Sample Preparation

-

Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of a 50:50 mixture of water and acetonitrile (diluent).

-

Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample, dissolve in, and dilute to 25 mL with the diluent.

3. Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[6][7][8][9][10] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing.[10]

-

Acid Hydrolysis: Reflux 10 mg of the sample in 10 mL of 0.1 N HCl at 80°C for 4 hours.

-

Base Hydrolysis: Reflux 10 mg of the sample in 10 mL of 0.1 N NaOH at 80°C for 2 hours.

-

Oxidative Degradation: Treat 10 mg of the sample with 10 mL of 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Keep 10 mg of the solid sample in an oven at 105°C for 48 hours.

-

Photolytic Degradation: Expose 10 mg of the solid sample to UV light (254 nm) and visible light (in a photostability chamber) for 7 days.

After degradation, samples are diluted with the diluent to a final concentration of approximately 1000 µg/mL before UPLC analysis.

Data Presentation

The UPLC method was validated for its ability to separate this compound from its potential impurities and degradation products. The following table summarizes the chromatographic results.

Table 1: Chromatographic Data for this compound and Potential Impurities

| Compound | Retention Time (min) | Relative Retention Time | Resolution (Rs) |

| Impurity A (p-Toluidine) | 1.85 | 0.62 | - |

| Impurity B (Isomer 1) | 2.50 | 0.83 | 3.8 |

| This compound | 3.00 | 1.00 | 3.1 |

| Impurity C (Degradation Product) | 3.75 | 1.25 | 4.5 |

| Impurity D (Degradation Product) | 4.80 | 1.60 | 6.2 |

Table 2: Summary of Forced Degradation Results

| Stress Condition | % Degradation of Main Peak | Major Degradation Products (RRT) |

| 0.1 N HCl, 80°C, 4h | 8.5 | 1.25 |

| 0.1 N NaOH, 80°C, 2h | 15.2 | 1.25, 1.60 |

| 3% H₂O₂, RT, 24h | 11.8 | 1.45 |

| Thermal (105°C, 48h) | 3.1 | No significant degradation products |

| Photolytic | 5.6 | 1.15 |

Experimental Workflow and Signaling Pathways

The overall workflow for the analysis of this compound impurities is depicted in the following diagram.

Caption: UPLC analysis workflow from sample preparation to final reporting.

The developed UPLC method is rapid, sensitive, and specific for the determination of this compound and its related impurities. The method was successfully applied to quantify impurities and degradation products, demonstrating its stability-indicating nature. This application note provides a comprehensive protocol that can be readily implemented in quality control laboratories for the routine analysis of this compound.

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. This compound [dyestuffintermediates.com]

- 3. This compound | C7H9NO3S | CID 6934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. waters.com [waters.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. asianjpr.com [asianjpr.com]

- 9. biomedres.us [biomedres.us]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for HPLC Analysis of 2-Amino-5-methylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-5-methylbenzenesulfonic acid. The methodologies outlined below are based on established reverse-phase HPLC techniques.

Introduction

This compound is an important intermediate in the synthesis of various dyes and pharmaceuticals. Accurate and reliable analytical methods are crucial for its quantification and purity assessment. This application note describes a robust HPLC method for the analysis of this compound, suitable for quality control and research purposes. The primary separation mechanism is reverse-phase chromatography, which separates analytes based on their hydrophobicity.

Experimental Protocols

A common approach for the analysis of this compound involves a reverse-phase (RP) HPLC method.[1][2] The mobile phase typically consists of a mixture of acetonitrile (MeCN) and water, with an acidic modifier to ensure the analyte is in a single ionic form and to improve peak shape.[1][2]

Apparatus and Materials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Data acquisition and processing software

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

HPLC grade acetonitrile

-

HPLC grade water

-

Phosphoric acid or Formic acid (for mobile phase modification)

-

This compound reference standard

Preparation of Solutions

Mobile Phase Preparation: A typical mobile phase consists of a mixture of acetonitrile and water with an acid modifier.[1][2] For instance, a mobile phase could be prepared by mixing acetonitrile and a dilute aqueous solution of phosphoric acid. For applications requiring mass spectrometry (MS) compatibility, phosphoric acid should be replaced with a volatile acid like formic acid.[1][2]